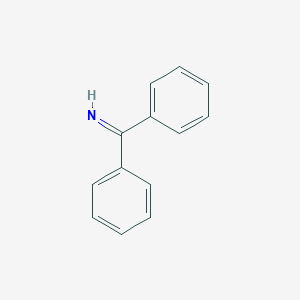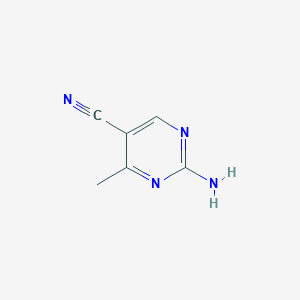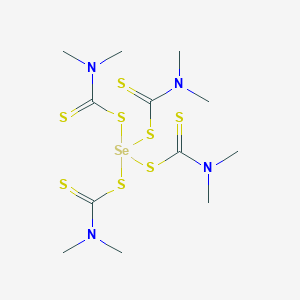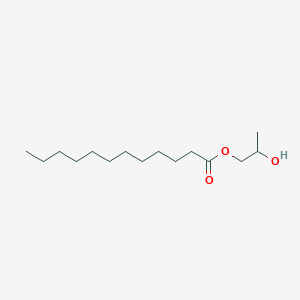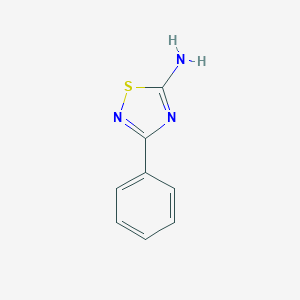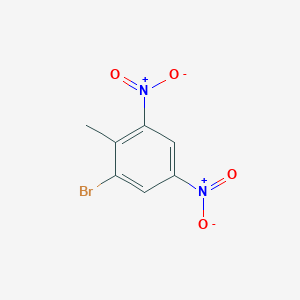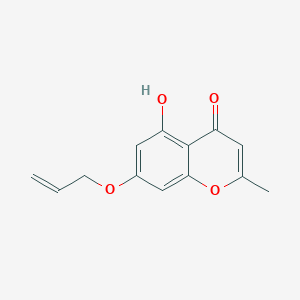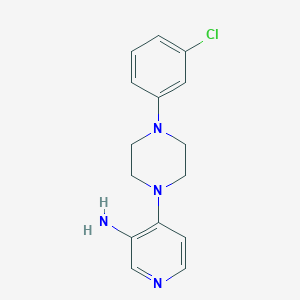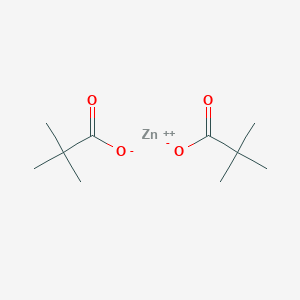
Zinc pivalate
Descripción general
Descripción
Zinc Pivalate Description
Zinc pivalate complexes are a class of zinc organometallics that have gained attention due to their enhanced stability and reactivity in various chemical reactions. These complexes are often used as precursors or catalysts in the synthesis of nanoparticles, organic compounds, and in catalysis studies. The term "pivalate" refers to the pivaloyl (or trimethylacetyl) group, which is known for its steric bulk and ability to stabilize metal centers .
Synthesis Analysis
The synthesis of zinc pivalate complexes can involve different methods, including the reaction of zinc salts with pivaloyl-cyanoxime , the thermolysis of heterometallic pivalate clusters , and the use of pivalic anhydride in the presence of a zinc catalyst . For instance, the reaction of zinc sulfate with pivaloyl-cyanoxime leads to the formation of new zinc complexes . Similarly, heterometallic pivalate clusters have been used as single-source precursors for the synthesis of monodisperse nanoparticles .
Molecular Structure Analysis
The molecular structure of zinc pivalate complexes can vary significantly. For example, the complex [Zn(PiCO){H(PiCO)2}(H2O)] features a zinc center with a distorted octahedral environment, while the tetranuclear complex [Zn4(μ3-OH)2(PiCO)6(H2O)4] exhibits a more intricate structure with different bidentate binding modes of the pivaloyl-cyanoxime anion . These structures can serve as models for naturally occurring Zn-containing enzymes .
Chemical Reactions Analysis
Zinc pivalate complexes are involved in a variety of chemical reactions. They have been shown to catalyze the transesterification of esters , the synthesis of acylsilanes from carboxylic acids , and cross-coupling reactions . The complexes can also participate in the preparation of heterocyclic organozinc reagents and in the synthesis of directly linked zinc chlorin dimers .
Physical and Chemical Properties Analysis
The physical and chemical properties of zinc pivalate complexes are influenced by their molecular structure and the ligands attached to the zinc center. These complexes are characterized by their enhanced air and moisture stability , which is a significant advantage for their handling and storage. They also exhibit high reactivity in various bond-forming reactions, making them valuable in organic synthesis . Magnetic measurements of nanoparticles derived from zinc pivalate precursors have shown superparamagnetic behavior at room temperature .
Aplicaciones Científicas De Investigación
Zinc pivalate is used in the preparation of air-stable solid zinc pivalates of sensitive aromatics and heteroaromatics, showing great potential in Negishi cross-couplings and reactions with various electrophiles (Stathakis, Manolikakes, & Knochel, 2013).
Studies on the crystal structures of basic zinc carboxylates, including zinc pivalate, provide insights into their formation and properties (Clegg et al., 1991).
Organozinc pivalates, a class of zinc organometallics, exhibit enhanced air- and moisture-stability, expanding their applications in carbon-carbon and carbon-heteroatom bond-forming reactions (Chen, Ellwart, Malakhov, & Knochel, 2017).
Zinc pivalate plays a role in the synthesis of complex druglike molecules, demonstrating its utility in drug discovery (Greshock et al., 2016).
The thermodynamics and vapor formation features of zinc pivalates have been studied, highlighting their potential in materials science applications (Malkerova et al., 2014).
Zinc pivalates are used in the preparation of condensed quinolines, which are of interest in organic light emitting diodes and solar cells (Li et al., 2018).
The synthesis, structure, and thermal behavior of polymeric zinc pivalate have been studied, offering insights into its properties and potential applications (Fomina et al., 2013).
The preparation and applications of solid polyfunctional alkynylzinc pivalates in organic synthesis have been explored, indicating their versatility in various chemical reactions (Chen, Tüllmann, Ellwart, & Knochel, 2017).
The role of zinc pivalates in the segregation, solubility, stabilization, and structural insights of organozinc pivalate reagents is significant for their use in Negishi cross-coupling reactions (Hernán‐Gómez et al., 2014).
Zinc pivalate clusters have been used as precursors for the synthesis of monodisperse zinc and nickel ferrite nanoparticles, important in material sciences (Abdulwahab et al., 2014).
Safety And Hazards
Zinc Pivalate is associated with several safety precautions. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
While specific future directions for Zinc Pivalate are not explicitly mentioned, zinc research in general is still in a relatively early stage of its evolution . Future research areas include achieving a clearer understanding of the chemistry, biology, and pathobiology of zinc . Specific systems meriting special focus include the gastrointestinal, immune, and central nervous systems .
Propiedades
IUPAC Name |
zinc;2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O2.Zn/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBBDVUXOOMFQN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166392 | |
| Record name | Zinc pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc pivalate | |
CAS RN |
15827-10-8 | |
| Record name | Zinc pivalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015827108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


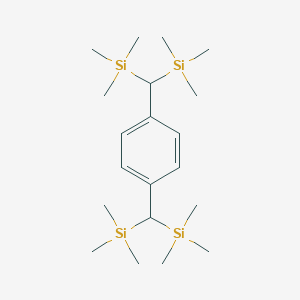
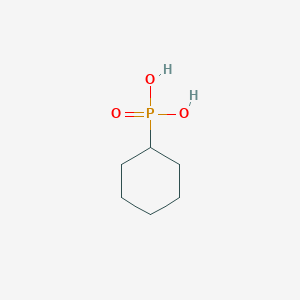
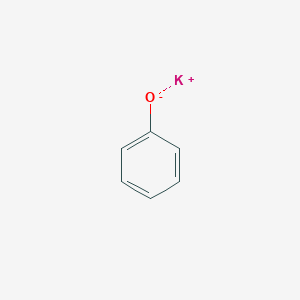
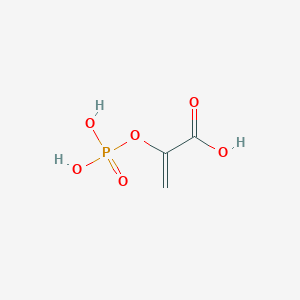
![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone](/img/structure/B93158.png)
